

# Spectroscopic Characterization of 4-Hydroxybenzylamine Hydrobromide: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Hydroxybenzylamine  
hydrobromide

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxybenzylamine hydrobromide** ( $C_7H_{10}BrNO$ ), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

## Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **4-Hydroxybenzylamine hydrobromide**. Data for the corresponding free base, 4-Hydroxybenzylamine, is provided for comparative purposes.

### Table 1: $^1H$ NMR Spectroscopic Data (Predicted)

Assignment	Chemical Shift ( $\delta$ ) ppm	4-Hydroxybenzylamine Hydrobromide Predicted Chemical Shift ( $\delta$ ) ppm		
		Free Base	Multiplicity	Integration
Ar-H (ortho to -OH)	~6.7-6.8	~6.8-7.0	Doublet	2H
Ar-H (ortho to -CH <sub>2</sub> NH <sub>2</sub> )	~7.1-7.2	~7.2-7.4	Doublet	2H
-CH <sub>2</sub> -	~3.7-3.8	~4.0-4.2	Singlet	2H
-NH <sub>2</sub> / -NH <sub>3</sub> <sup>+</sup>	Variable, broad	~8.0-8.5 (broad)	Singlet (broad)	3H
-OH	Variable, broad	~9.5-10.5 (broad)	Singlet (broad)	1H

Note: Predicted shifts for the hydrobromide salt are based on the expected deshielding effects of protonation on the amine group and potential changes in hydrogen bonding.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Assignment	Chemical Shift ( $\delta$ ) ppm [1]	4-Hydroxybenzylamine (Free Base)	4-Hydroxybenzylamine Hydrobromide Predicted Chemical Shift ( $\delta$ ) ppm
C-OH	~156		~156-158
C-CH <sub>2</sub> NH <sub>2</sub>	~131		~128-130
Ar-CH (ortho to -OH)	~115		~115-117
Ar-CH (ortho to -CH <sub>2</sub> NH <sub>2</sub> )	~128		~129-131
-CH <sub>2</sub> -	~45		~43-45

Note: Data for the free base was obtained from SpectraBase.[\[1\]](#) Predicted shifts for the hydrobromide are based on minor expected inductive effects.

**Table 3: IR Spectroscopic Data**

Functional Group	4-Hydroxybenzylamine (Free Base)Vibrational Frequency (cm <sup>-1</sup> )	4-Hydroxybenzylamine HydrobromideExpec ted Vibrational Frequency (cm <sup>-1</sup> )	Appearance
O-H Stretch (Phenol)	3200-3600	3200-3600	Broad
N-H Stretch (Amine)	3300-3500 (two bands)	2800-3200 (broad)	Broad (Ammonium salt)
C-H Stretch (Aromatic)	3000-3100	3000-3100	Sharp
C-H Stretch (Aliphatic)	2850-2950	2850-2950	Sharp
N-H Bend (Amine)	1590-1650	1500-1600	Medium
C=C Stretch (Aromatic)	1450-1600	1450-1600	Medium
C-O Stretch (Phenol)	1200-1260	1200-1260	Strong
C-N Stretch	1020-1250	1020-1250	Medium

Note: The most significant change upon formation of the hydrobromide salt is the appearance of a broad, strong absorption in the 2800-3200 cm<sup>-1</sup> region, characteristic of an ammonium salt.

**Table 4: Mass Spectrometry Data**

Ion	Description	Expected m/z
$[M\text{-Br}]^+$	Molecular ion of the free base	123.07
$[M\text{-Br-NH}_3]^+$	Loss of ammonia from the free base	106.04
$[C_7H_7O]^+$	Tropylium-like ion	107.05
$[C_6H_6]^+$	Benzene-like fragment	78.05

Note: In a typical mass spectrometry experiment, the hydrobromide salt will likely dissociate, and the resulting spectrum will correspond to the free base, 4-hydroxybenzylamine.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **4-Hydroxybenzylamine hydrobromide** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (0 ppm).
  - Gently vortex the sample to ensure complete dissolution.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse programs.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Apply a baseline correction.
  - Calibrate the chemical shift scale using the internal standard.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

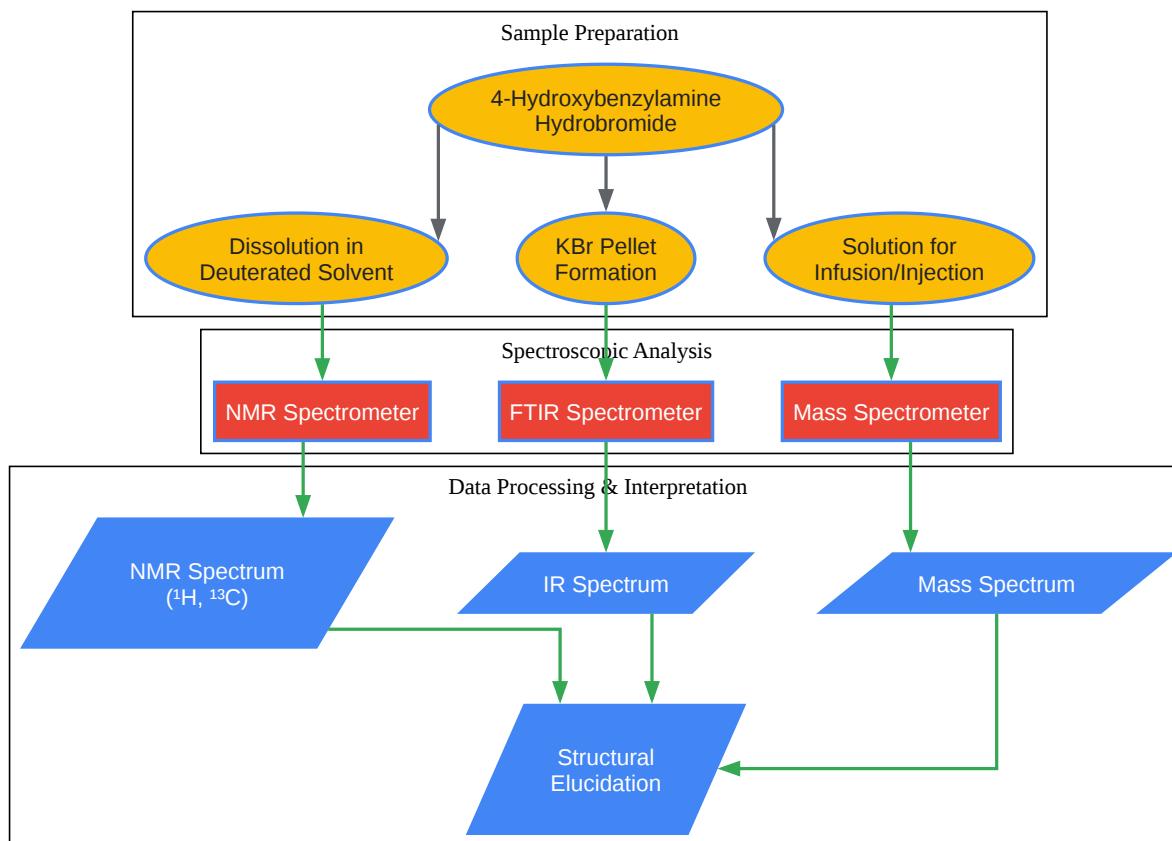
- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **4-Hydroxybenzylamine hydrobromide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
  - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[2]
- Data Acquisition:
  - Obtain a background spectrum of a blank KBr pellet.
  - Place the sample pellet in the sample holder of the FTIR instrument.
  - Acquire the IR spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - Introduce a small amount of the sample into the mass spectrometer. For organic salts, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often suitable.
  - The sample is ionized, often leading to the dissociation of the hydrobromide salt and protonation of the analyte to form  $[M+H]^+$ , where M is the free base.
- Mass Analysis:
  - The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
  - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
  - An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.

## Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxybenzylamine hydrobromide**.



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Caption: General workflow for spectroscopic analysis.

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## References

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